1-Ethylsulfanyl-2-methyl-but-3-yn-2-ol

Description

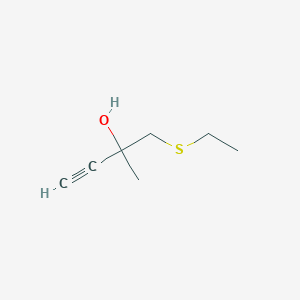

1-Ethylsulfanyl-2-methyl-but-3-yn-2-ol is a sulfur-containing alkyne alcohol with the molecular formula C₆H₁₀OS and a molecular weight of 130.21 g/mol. Its structure features:

- A terminal alkyne group (C≡CH) at position 3,

- A hydroxyl group (-OH) and methyl substituent (-CH₃) at position 2,

- An ethylsulfanyl group (-S-C₂H₅) at position 1.

The compound’s unique combination of functional groups confers high reactivity, particularly in click chemistry and nucleophilic substitution reactions. Its polarity is intermediate due to the hydrophilic hydroxyl group and hydrophobic ethylsulfanyl/alkyne moieties.

Properties

Molecular Formula |

C7H12OS |

|---|---|

Molecular Weight |

144.24 g/mol |

IUPAC Name |

1-ethylsulfanyl-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C7H12OS/c1-4-7(3,8)6-9-5-2/h1,8H,5-6H2,2-3H3 |

InChI Key |

SFFUAIPUZGRYND-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(C)(C#C)O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-Ethylsulfanyl-2-methyl-but-3-yn-2-ol serves as an important intermediate in organic synthesis. It is utilized for the construction of complex molecules due to its unique structure, which includes both a sulfur atom and a triple bond. The compound can participate in various reactions, including nucleophilic substitutions and cycloadditions, making it valuable for synthesizing other organic compounds.

Case Study: Synthesis of 4-Ethynylphthalic Anhydride

A significant application of this compound is its role in synthesizing 4-ethynylphthalic anhydride. This synthesis demonstrates how the compound can be transformed into more complex structures through well-defined chemical reactions. The process involves utilizing the alkyne functionality of this compound to facilitate the formation of the anhydride, showcasing its utility in producing valuable chemical intermediates .

Pharmaceutical Applications

The compound's potential in pharmaceutical applications is noteworthy. Its structural features allow it to act as a precursor for various bioactive molecules. Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial activity of synthesized compounds derived from this compound, several derivatives demonstrated significant inhibitory effects against bacterial strains such as Bacillus subtilis and Aspergillus niger. The results suggest that modifications to the original compound can enhance its biological activity, paving the way for new therapeutic agents .

Material Science

In materials science, this compound is explored for its potential use in developing polymers and coatings. Its reactivity can be harnessed to create cross-linked structures that improve material properties such as durability and resistance to environmental degradation.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer formulations can enhance their mechanical properties. The compound acts as a cross-linking agent, contributing to improved thermal stability and mechanical strength in polymer matrices. This application is particularly relevant in industries requiring robust materials that can withstand harsh conditions .

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Studies indicate that the compound is not readily biodegradable; however, it shows inherent removability from water systems. This property suggests that while it may pose some ecological risks, its environmental persistence is manageable under controlled conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Diversity and Molecular Properties

The table below compares 1-Ethylsulfanyl-2-methyl-but-3-yn-2-ol with four structurally related compounds from the evidence:

Key Observations:

Reactivity: The alkyne group in the target compound enables click chemistry applications, distinguishing it from compounds like the phenoxy-ethoxy alcohol in , which is tailored for surfactant roles due to its long alkyl chain .

Solubility : The dual sulfanyl groups in 1-[2-(2-hydroxypropylsulfanyl)ethylsulfanyl]propan-2-ol enhance its polarity, making it more water-soluble than the target compound .

Research Findings and Trends

- Ligand Design : Sulfanyl-alcohols (e.g., ’s compound) are explored as ligands for metal coordination, but the target compound’s methyl and alkyne groups may limit chelation efficiency compared to multi-dentate analogs .

- Thermal Stability: The phenoxy group in ’s compound increases thermal stability (common in surfactants), whereas the target compound’s alkyne may reduce stability under high temperatures .

Preparation Methods

Reaction Mechanism and Conditions

Acetylene gas is dissolved in liquefied ammonia under pressures of 1.5–2.8 MPa, followed by the addition of acetone and potassium hydroxide catalyst. The homogeneous reaction proceeds at 30–55°C for 1.0–3.2 hours, with molar ratios of acetylene:ammonia (1:1.5–4.0) and acetylene:acetone (1:0.45–2.05). The alkynylation generates 2-methyl-3-butyn-2-ol alongside minor byproducts, which are removed during purification.

Catalyst Efficiency and Solvent Recovery

Potassium hydroxide (KOH) serves dual roles as a catalyst and base, with a low mass ratio of 1:18.6–124.5 relative to acetone. Post-reaction, ammonia is recovered via flash distillation at 60–90°C, achieving >95% solvent recycling. Residual KOH is neutralized with ammonium chloride (NH₄Cl) in a 1:0.85–1.43 ratio, yielding potassium salts for agricultural reuse.

Table 1: Ethynylation Parameters for 2-Methyl-3-Butyn-2-ol

| Parameter | Range |

|---|---|

| Pressure | 1.5–2.8 MPa |

| Temperature | 30–55°C |

| Acetylene:Ammonia Ratio | 1:1.5–4.0 |

| Acetylene:Acetone Ratio | 1:0.45–2.05 |

| Catalyst (KOH):Acetone | 1:18.6–124.5 |

Introduction of Ethylsulfanyl Group via Nucleophilic Substitution

The ethylsulfanyl moiety is introduced through a nucleophilic substitution reaction between 2-methyl-3-butyn-2-ol and ethyl mercaptan (ethanethiol). WO2005110985A2 demonstrates this step under mild alkaline conditions, yielding this compound.

Reaction Optimization

Ethyl mercaptan (1.2–1.5 equivalents) reacts with 2-methyl-3-butyn-2-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The exothermic reaction proceeds at 25–40°C, achieving >85% conversion within 2–4 hours. Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction homogeneity, while excess mercaptan is recovered via distillation.

Byproduct Management

Competing side reactions include oxidation of ethanethiol to disulfides and over-alkylation. Patent data suggest that maintaining a pH of 9–10 and inert atmospheres (N₂ or Ar) suppresses oxidative byproducts.

Table 2: Substitution Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 25–40°C |

| Solvent | Tetrahydrofuran (THF) |

| Base | NaOH/K₂CO₃ |

| Reaction Time | 2–4 hours |

| Yield | 85–92% |

Purification and Isolation Strategies

Crude this compound undergoes multi-stage purification to meet industrial standards (>98% purity).

Salting-Out Dehydration

A saturated brine solution (NaCl or KCl) is added to the reaction mixture, inducing phase separation. The organic layer, enriched in the target compound, is decanted and washed with deionized water to remove residual salts.

Fractional Distillation

Distillation under reduced pressure (20–30 mmHg) separates the product from high-boiling impurities. The fraction collected at 86–94°C corresponds to this compound, with a density of 0.8608 g/mL and boiling point of 104°C.

Table 3: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 104°C |

| Density (20°C) | 0.8608 g/mL |

| Flash Point | 21°C |

| Molecular Weight | 130.21 g/mol |

Industrial Scale-Up Considerations

Q & A

Q. What are the optimal synthetic routes for 1-ethylsulfanyl-2-methyl-but-3-yn-2-ol, and how can competing side reactions be minimized?

- Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution or alkyne functionalization. For example, reacting 2-methyl-but-3-yn-2-ol with ethylsulfanyl chloride under anhydrous conditions in the presence of a base (e.g., NaH) can yield the target product. Competing side reactions, such as over-alkylation or alkyne polymerization, are minimized by controlling temperature (0–5°C) and using inert atmospheres (N₂/Ar). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : The compound’s alkyne and sulfide groups make it sensitive to moisture and oxidation. Store under inert gas (argon) at –20°C in amber glass vials. Use freshly activated molecular sieves (3Å) in the storage container. For handling, employ gloveboxes or Schlenk techniques to avoid air exposure .

Q. What analytical techniques are recommended for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : Focus on the alkyne proton (δ 1.8–2.2 ppm, triplet) and sulfide-linked ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.5–2.8 ppm, quartet for SCH₂).

- IR : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and hydroxyl O–H stretch (~3200–3600 cm⁻¹).

- MS : Prioritize molecular ion peaks (EI-MS) and fragmentation patterns to distinguish from structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by solvent polarity or temperature variations?

- Methodological Answer : Contradictions arise due to solvent-dependent shifts (e.g., DMSO vs. CDCl₃) or dynamic effects (e.g., hindered rotation of the ethylsulfanyl group). Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures for dynamic processes. Cross-validate with computational methods (DFT calculations for chemical shifts) .

Q. What mechanistic insights explain the compound’s stability under catalytic hydrogenation conditions?

- Methodological Answer : The alkyne group may undergo partial hydrogenation to cis-alkenes under H₂/Pd-C, but the sulfide group can poison catalysts, altering reaction pathways. To study this, perform controlled hydrogenation experiments with deuterated solvents (e.g., D₂O) and monitor intermediates via GC-MS or in situ IR. Compare results with analogous compounds lacking the sulfide moiety .

Q. How can researchers design experiments to assess the compound’s reactivity in click chemistry or thiol-alkyne coupling?

- Methodological Answer :

- Click Chemistry : React with azides (e.g., benzyl azide) using Cu(I) catalysts. Monitor cycloaddition via TLC or HPLC.

- Thiol-Alkyne Coupling : Test photochemical or radical-initiated reactions with thiols (e.g., cysteine derivatives). Use UV-Vis spectroscopy to track conjugation efficiency.

Quantify yields and side products using LC-MS with isotopic labeling .

Data Contradiction & Validation

Q. How should discrepancies between theoretical and experimental LogP values be addressed?

- Methodological Answer : Discrepancies may stem from the compound’s amphiphilic nature (polar OH vs. nonpolar sulfide/alkyne). Validate experimental LogP (via shake-flask method) against computational predictions (e.g., ChemAxon or ACD/Labs). Adjust calculations by incorporating solvent-accessible surface area (SASA) models to account for hydrogen bonding .

Safety & Waste Management

Q. What protocols ensure safe disposal of this compound waste in academic labs?

- Methodological Answer : Neutralize residual compound with 10% NaOH solution to hydrolyze sulfide groups, followed by oxidation with H₂O₂ (30%) to convert alkyne residues to less hazardous carboxylic acids. Collect waste in designated containers and collaborate with certified hazardous waste disposal services. Document procedures per REACH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.